molecular formula C11H8N4O2 B1489607 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 42754-82-5

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B1489607
CAS No.: 42754-82-5
M. Wt: 228.21 g/mol
InChI Key: KOZZWYKKLBHHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 42754-82-5) is a key chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The phenylpyrazolo[3,4-d]pyrimidine core is recognized as a bioisostere of the purine base in adenine, allowing it to mimic ATP and competitively inhibit kinase enzymes crucial for cellular signaling . This compound serves as a versatile building block for synthesizing a diverse array of derivatives designed to target tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . Inhibition of these pathways can disrupt critical processes in tumor survival, including proliferative signaling, angiogenesis, and metastasis . Research indicates that derivatives based on this scaffold demonstrate potent antiproliferative activity against a panel of human cancer cell lines and can induce apoptosis, inhibit cell migration, and cause cell cycle arrest . Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives are also investigated for various other pharmacological activities, showcasing the broad utility of this chemotype . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5H,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZZWYKKLBHHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves the cyclization of suitable precursors under controlled conditions:

  • Cyclization of 3-phenyl-1H-pyrazole-4-carboxylic acid with urea : This is a commonly employed method where the pyrazole carboxylic acid derivative reacts with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically conducted under reflux conditions, facilitating the formation of the fused pyrazolo[3,4-d]pyrimidine ring system with dione functionality at positions 4 and 6.

  • Use of Phosphorus Oxychloride (POCl3) : POCl3 acts as both a dehydrating and chlorinating agent, promoting ring closure and enabling subsequent substitution reactions if needed.

  • Reflux Conditions : Maintaining the reaction mixture at reflux temperature ensures sufficient energy for cyclization and improves yield.

This method is well-established for generating the pyrazolo[3,4-d]pyrimidine scaffold with high specificity and purity.

Industrial Production Methods

Scaling the synthesis from laboratory to industrial scale involves several optimizations:

  • Continuous Flow Reactors : These reactors allow for better control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency and product consistency.

  • Automated Synthesis Platforms : Automation aids in reproducibility and scalability, reducing manual intervention and potential errors.

  • Optimization of Reaction Parameters : Temperature, pressure, solvent choice, and reagent concentrations are finely tuned to maximize yield and minimize by-products.

Such industrial processes mirror the laboratory synthetic routes but are adapted for larger quantities and economic viability.

Advanced Synthetic Strategies Using Intermediates

Recent research has explored the use of chlorinated and hydrazinyl derivatives as key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives:

These methods highlight the modular approach to synthesizing complex derivatives based on the pyrazolo[3,4-d]pyrimidine core, allowing for tailored functionalization relevant to drug discovery.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Outcome Notes
Cyclization with Urea and POCl3 3-phenyl-1H-pyrazole-4-carboxylic acid, urea, POCl3, reflux Formation of pyrazolo[3,4-d]pyrimidine-4,6-dione core Classical method, high yield
Industrial Scale Synthesis Continuous flow reactors, optimized temp/pressure Large-scale production Enhanced efficiency and reproducibility
Chlorination of Pyrazolo-pyrimidinone POCl3, trimethylamine 4-chloro derivative intermediate Enables further functionalization
Hydrazinolysis of Chlorinated Intermediate Hydrazine, reflux Hydrazinyl derivative Versatile intermediate for derivatization
Condensation with Aromatic Aldehydes/Acetophenones Aromatic aldehydes/acetophenones, reflux Substituted pyrazolo derivatives Expands chemical diversity
Cyclization with Orthoformates/Acids Triethyl orthoformate, trifluoroacetic acid, reflux Tricyclic pyrazolo derivatives Provides novel ring systems
Reaction with Dihydrofuran-2,5-dione Dihydrofuran-2,5-dione, reflux Amino-substituted pyrrolidine-dione derivatives Further functional diversity

Research Findings on Preparation

  • The use of POCl3 is pivotal in facilitating ring closure and chlorination steps, enabling subsequent nucleophilic substitutions or condensations.

  • Hydrazinolysis provides a flexible intermediate that can be diversified through condensation with various carbonyl compounds, allowing the synthesis of compounds with potential biological activities.

  • Refluxing conditions are commonly employed to drive cyclization and condensation reactions to completion.

  • Industrial adaptations focus on continuous flow methods and automation to improve scalability without compromising product quality.

  • The synthetic versatility of the pyrazolo[3,4-d]pyrimidine scaffold supports the development of derivatives with enhanced pharmacological profiles, particularly in anticancer drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. A study demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative synthesized from this compound showed an IC₅₀ value of 2.55 µM against specific cancer types, indicating potent anticancer properties compared to standard treatments like Genistein (IC₅₀ = 15.0 µM) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A synthesis involving 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial DNA synthesis pathways .

Antiviral Effects

In addition to its antibacterial properties, derivatives of this compound have demonstrated antiviral activity against several viruses. The mechanism of action appears to involve the inhibition of viral replication processes at the cellular level .

Synthesis and Characterization

A notable study involved the synthesis of a new derivative from 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine using Vilsmeier–Haack reagent. The resulting compound was characterized using various spectroscopic techniques (NMR, IR) to confirm its structure and assess biological activity .

CompoundYieldIC₅₀ (µM)Method
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine82%2.55Vilsmeier–Haack reaction

Biological Testing

The synthesized compounds were subjected to biological testing to evaluate their efficacy as potential drugs. The results indicated a strong correlation between structural modifications and enhanced biological activity, underscoring the importance of chemical structure in drug design .

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-dione Derivatives

Compound Name & Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 215–217 (5b) 54 272.25 Base compound; structural template for derivatives
5-(4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl- N/A N/A N/A Potent herbicidal activity
3-(4-Methoxyphenyl)-7-methyl- (5b) 215–217 54 272.25 Enhanced solubility due to methoxy group
3-(4-Hydroxyphenyl)-7-methyl- (5c) 210–212 51 258.23 Potential for hydrogen bonding; lower lipophilicity
3-(3-Chlorophenyl)-7-methyl- (5d) 239–241 67 276.67 Increased molecular weight; halogen enhances stability
1,5,7-Trimethyl- N/A N/A 194.19 Simplified structure; lower steric hindrance
5-(3,4-Dichlorophenyl)- N/A N/A 297.10 High lipophilicity; potential for CNS penetration
3,5,7-Trimethyl-2H- N/A 44.6 273.06 Necroptosis inhibition; sulfonyl group introduced
4,6-Dichloro-3-ethyl-1-methyl- N/A 31 231.06 Phosphodiesterase inhibitor; chlorination enhances reactivity

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents : Derivatives with electron-donating groups (e.g., methoxy in 5b) exhibit higher solubility in polar solvents compared to halogenated analogues (e.g., 5d) .
  • Alkyl Chains : Methyl or ethyl groups at positions 1, 5, or 7 (e.g., 1,5,7-trimethyl) reduce molecular complexity and may improve metabolic stability .
  • Halogenation : Chlorine or fluorine atoms (e.g., 5d or herbicidal derivative in ) increase molecular weight and lipophilicity, enhancing membrane permeability and target binding affinity.

Biological Activity

Overview

3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. It exhibits significant biological activities, particularly as an enzyme inhibitor, and has been explored for its anticancer properties.

The compound is known for its ability to interact with various enzymes and proteins, particularly cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. Inhibition of CDKs leads to cell cycle arrest, specifically at the G0-G1 phase, thereby reducing cell proliferation in cancer cells.

The molecular mechanism involves binding to the active site of CDKs, resulting in enzyme inhibition. This interaction disrupts normal cell cycle progression and induces apoptosis in cancerous cells. The compound has shown stability under laboratory conditions, maintaining its efficacy over time.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. For instance, derivatives of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been developed and tested against various cancer cell lines. Notably:

  • Compound 12b demonstrated potent anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM respectively. It also showed strong inhibition against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant EGFR T790M with an IC50 of 0.236 µM .
  • In another study, derivatives were found to induce significant apoptosis in MCF-7 breast cancer cells, inhibiting tumor growth and cell migration while promoting DNA fragmentation .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Target
This compoundAnticancerVaries (see below)CDK Inhibition
Compound 12bAnticancer (EGFR Inhibitor)0.016 (EGFR WT), 0.236 (EGFR T790M)EGFR
Compound 5iDual EGFR/VGFR2 Inhibitor0.3 (EGFR), 7.60 (VGFR2)EGFR/VGFR2

Case Studies

  • In Vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against cancer cell lines such as A549 and HCT-116. The most promising derivative was shown to effectively inhibit cell proliferation and induce apoptosis through multiple pathways including modulation of BAX/Bcl-2 ratios .
  • Molecular Docking Studies : These studies have elucidated the binding modes of these compounds to their targets, providing insights into their mechanisms of action at the molecular level. The nitrogen atoms within the pyrazolo ring engage in hydrogen bonding with key residues in the active sites of target proteins, enhancing their inhibitory potency .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives?

The compound is typically synthesized via cyclization of 5-amino-pyrazole-4-carboxamide derivatives with urea under high-temperature conditions. For example, reacting 5-amino-3-substituted pyrazole carboxamides with urea at 200°C yields the pyrazolo-pyrimidine-dione core. Subsequent chlorination using POCl₃ and PCl₅ can introduce reactive sites for further functionalization . Key steps include acid-base workup (e.g., NaOH addition and HCl neutralization) and purification via column chromatography.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Identification of NH (3170–3430 cm⁻¹), C=O (1670–1720 cm⁻¹), and aromatic C-H (3050 cm⁻¹) stretches .
  • Elemental analysis : Validation of C, H, and N percentages (e.g., ±0.3% deviation from calculated values) .
  • Mass spectrometry (MS) : Confirmation of molecular ion peaks (e.g., m/z 272 for a methoxy-substituted derivative) .
  • ¹H NMR : Detection of methyl groups (δ 2.69–3.96 ppm) and aromatic protons (δ 7.10–7.91 ppm) .

Q. How does substituent variation on the phenyl ring affect solubility and crystallinity?

Electron-withdrawing groups (e.g., Cl) improve crystallinity but reduce solubility in polar solvents, while hydroxyl or methoxy groups enhance water solubility due to hydrogen bonding. For instance, 4-hydroxyphenyl derivatives exhibit lower melting points (~210°C) compared to chlorophenyl analogs (~195°C) . Solubility in DMSO is typically ≥5 mg/mL, making it suitable for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cyclization steps?

Low yields (e.g., 51–72% in ) often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Temperature control : Prolonged heating at 200°C ensures complete urea decomposition .
  • Catalyst screening : Alkaline conditions (e.g., NaOH) improve reaction efficiency by deprotonating intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproduct formation .

Q. How should researchers resolve contradictory data in spectroscopic characterization?

Discrepancies in IR or NMR spectra (e.g., NH peak broadening) may stem from tautomerism or polymorphism. Solutions include:

  • Variable-temperature NMR : To identify dynamic tautomeric equilibria (e.g., keto-enol shifts) .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis .
  • Cross-validation : Comparing MS and elemental analysis data to rule out impurities .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) for biological activity?

SAR studies involve:

  • Substituent diversification : Introducing electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl) groups on the phenyl ring to modulate electronic effects .
  • Biological assays : Testing derivatives against target enzymes (e.g., xanthine oxidase or phosphodiesterases) using in vitro inhibition assays .
  • Computational modeling : Docking studies to predict binding interactions with active sites (e.g., PDE1 or MLKL proteins) .

Q. What are the challenges in scaling up chlorination reactions using POCl₃?

POCl₃-mediated chlorination (e.g., converting dione to dichloro-pyrimidine) faces issues such as:

  • Side reactions : Over-chlorination or decomposition at high temperatures. Mitigated by strict temperature control (reflux at 110°C) and stoichiometric excess of POCl₃ .
  • Safety hazards : POCl₃ is moisture-sensitive and corrosive. Use anhydrous conditions and inert gas purging .
  • Purification : Flash chromatography (EtOAc/hexane gradients) isolates products with >95% purity .

Q. How can biological activity be validated in disease-relevant models?

  • In vitro models : Antiproliferative activity assessed via MTT assays on cancer cell lines (e.g., IC₅₀ values for pyrazolo-pyrimidine derivatives) .
  • In vivo models : Efficacy testing in immunocompromised mice infected with Cryptosporidium or inflammatory models for xanthine oxidase inhibition .
  • Pharmacokinetics : Oral bioavailability studies using LC-MS to measure plasma concentrations post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.